1-(1-Propynyl)cyclohexanol

Descripción general

Descripción

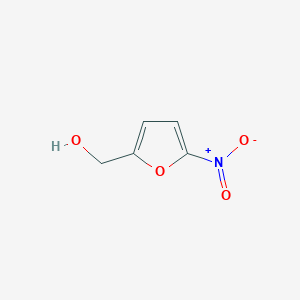

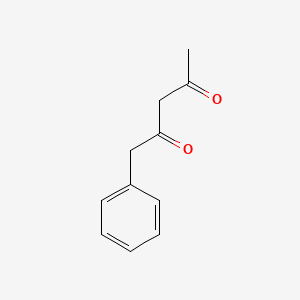

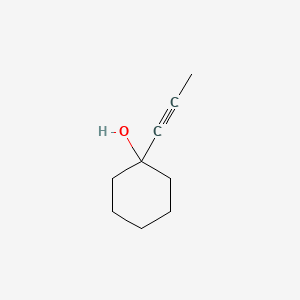

1-(1-Propynyl)cyclohexanol is a chemical compound with the molecular formula C9H14O . It has an average mass of 138.207 Da and a monoisotopic mass of 138.104462 Da . It is also known by other names such as 1-(prop-1-yn-1-yl)cyclohexanol and Cyclohexanol, 1-(1-propyn-1-yl)- .

Molecular Structure Analysis

The molecular structure of 1-(1-Propynyl)cyclohexanol consists of a cyclohexanol ring with a propynyl group attached to it .Physical And Chemical Properties Analysis

1-(1-Propynyl)cyclohexanol has a melting point of 47°C and a boiling point of 92°C at 10mm. Its density is predicted to be 0.98±0.1 g/cm3 .Aplicaciones Científicas De Investigación

1. Hydrodeoxygenation of Lignin-Derived Phenols

A study on the hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts revealed significant implications for 1-(1-Propynyl)cyclohexanol. Cobalt-based catalysts, particularly Co/TiO2, showed high activity, leading to the production of cyclohexanols like propylcyclohexanol, an equivalent of 1-(1-Propynyl)cyclohexanol. This process is vital for manufacturing polymers, spices, and medicines (Liu et al., 2017).

2. Cyclohexane Oxidation in Industrial Processes

The oxidation of cyclohexane, a process related to the production of cyclohexanols like 1-(1-Propynyl)cyclohexanol, was studied to understand its role in the formation of industrial products such as adipic acid. The study highlighted the oxidation of cyclohexanol to cyclohexanone, a key step in the synthesis of nylon and plasticizers (Spinacé et al., 1995).

3. Cyclohexanone Purification in Nylon Production

Research on the production of high-purity cyclohexanone, a derivative of cyclohexanol, emphasized the role of 1-(1-Propynyl)cyclohexanol in nylon industries. The study focused on the purification of cyclohexanone from mixtures containing cyclohexanol, highlighting the significance of cyclohexanols in industrial applications (Lorenzo et al., 2016).

4. Catalytic Hydration of Cyclohexene

Investigations into the one-step hydration of cyclohexene to cyclohexanol, using catalysts like TS-1, underscore the relevance of 1-(1-Propynyl)cyclohexanol in chemical manufacturing. The study explored high-performance catalysts for producing cyclohexanol, a precursor to 1-(1-Propynyl)cyclohexanol (Yao et al., 2020).

5. Industrial Liquid-Phase Catalytic Oxidation

A review of industrial liquid-phase catalytic oxidation processes, including the transformation of cyclohexane to adipic acid via cyclohexanol and cyclohexanone, is relevant for understanding the synthesis pathways of compounds like 1-(1-Propynyl)cyclohexanol. These processes are essential in the production of materials such as nylons (Brégeault, 2003).

6. Novel Applications of Phosphorescent Supramolecules

The development of phosphorescent supramolecules using cyclohexanol, related to 1-(1-Propynyl)cyclohexanol, has been studied for molecular tagging diagnostics. This highlights the broader applications of cyclohexanol derivatives in advanced scientific research (Gendrich et al., 1997).

Safety and Hazards

Propiedades

IUPAC Name |

1-prop-1-ynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h10H,3-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTISCLIDFORRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282241 | |

| Record name | 1-(1-PROPYNYL)CYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Propynyl)cyclohexanol | |

CAS RN |

697-37-0 | |

| Record name | 697-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-PROPYNYL)CYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.